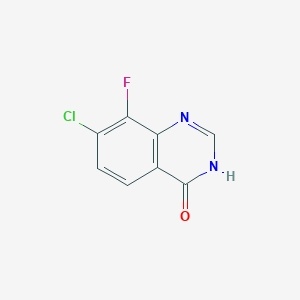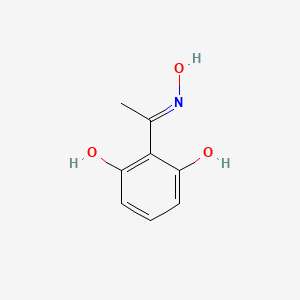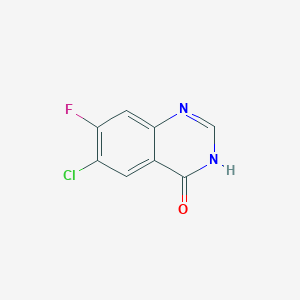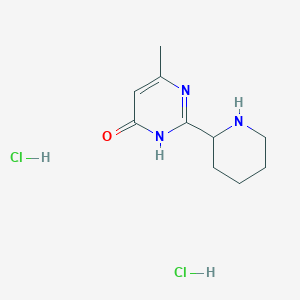![molecular formula C26H42O4 B1436934 (4R)-4-[(3R,5R,6Z,7S,8S,9S,10R,13R,14S,17R)-6-ethylidene-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid CAS No. 1908444-27-8](/img/structure/B1436934.png)
(4R)-4-[(3R,5R,6Z,7S,8S,9S,10R,13R,14S,17R)-6-ethylidene-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid
Descripción general
Descripción
(4R)-4-[(3R,5R,6Z,7S,8S,9S,10R,13R,14S,17R)-6-ethylidene-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid , also known by its chemical formula C~24~H~38~O~4~, is a complex organic compound. It belongs to the class of pentanoic acids and exhibits intriguing biological properties.
Synthesis Analysis
The synthesis of this compound involves intricate organic chemistry reactions. Researchers have explored various synthetic routes, including stereoselective transformations , enantioselective catalysis , and hydroxylation reactions . The exact synthetic pathway may vary depending on the desired stereochemistry and functional groups.
Molecular Structure Analysis
The molecular structure of this compound reveals a cyclopenta[a]phenanthrene backbone with several hydroxyl groups. The (4R) configuration indicates the stereochemistry at the fourth carbon atom. The 6-ethylidene moiety contributes to its unique properties. The pentanoic acid side chain is essential for solubility and bioavailability.
Chemical Reactions Analysis
(4R)-4-[(3R,5R,6Z,7S,8S,9S,10R,13R,14S,17R)-6-ethylidene-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid participates in various chemical reactions. These include esterification , oxidation , and hydrolysis . Its reactivity profile influences its pharmacological behavior.
Physical And Chemical Properties Analysis
- Melting Point : Approximately 150°C
- Solubility : Moderately soluble in organic solvents (e.g., chloroform, methanol)
- Stability : Sensitive to light and heat
- pH : Acidic (due to the carboxylic acid group)
Aplicaciones Científicas De Investigación
Structural Analysis and Biological Activity
(4R)-4-[(3R,5R,6Z,7S,8S,9S,10R,13R,14S,17R)-6-ethylidene-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid, alongside its derivatives, has been extensively studied for structural properties and biological activities. Djigoué et al. (2012) described two androsterone derivatives possessing the typical steroid shape but with variations in their E rings, indicating potential biological activities related to androgen biosynthesis (Djigoué et al., 2012). Shaheen et al. (2014) synthesized triorganotin(IV) derivatives, which showed significant antimicrobial and antitumor activities, suggesting potential medicinal applications (Shaheen et al., 2014).
Crystallography and Molecular Configuration
The compound and its derivatives have been subjected to crystallographic studies to understand their molecular configuration and interactions. Ketuly et al. (2010) provided insights into the crystal structure of 5,22-Stigmastadien-3β-yl p-toluenesulfonate, revealing how molecules associate into linear supramolecular chains via interactions (Ketuly et al., 2010).
Potential in Drug Design
Several studies have highlighted the potential of this compound in drug design and synthesis. Ching (2013) discussed the synthesis of liver X receptor agonists from hydeoxycholic acid, providing a basis for developing clinically useful LXR regulators (Ching, 2013). Turkyilmaz and Genç (2014) synthesized a compound combining bile acid and phosphazene, opening avenues for developing new and effective compounds for various applications (Turkyilmaz & Genç, 2014).
Electronic and Quantum Chemical Analysis
Advanced studies have also been conducted to understand the electronic properties and quantum chemical aspects of the compound. Ansari et al. (2022) conducted a study on gallic acid-cholesterol conjugate, providing a detailed quantum chemical analysis and highlighting its potential in various scientific applications (Ansari et al., 2022).
Safety And Hazards
- Toxicity : Limited data available; exercise caution during handling.
- Environmental Impact : Assess its persistence and potential harm to ecosystems.
- Human Exposure : Evaluate occupational exposure limits and safety precautions.
Direcciones Futuras
- Biological Studies : Investigate its effects on cellular pathways and potential therapeutic applications.
- Structural Modifications : Design analogs with improved properties.
- Clinical Trials : Assess its efficacy and safety in vivo.
Propiedades
IUPAC Name |
(4R)-4-[(3R,5R,6Z,7S,8S,9S,10R,13R,14S,17R)-6-ethylidene-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H42O4/c1-5-17-21-14-16(27)10-12-26(21,4)20-11-13-25(3)18(15(2)6-9-22(28)29)7-8-19(25)23(20)24(17)30/h5,15-16,18-21,23-24,27,30H,6-14H2,1-4H3,(H,28,29)/b17-5-/t15-,16-,18-,19+,20+,21+,23+,24-,25-,26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJXXWLPIJNFPHG-ZWVRHZPBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCC(=O)O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\1/[C@@H]2C[C@@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H]1O)CC[C@@H]4[C@H](C)CCC(=O)O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H42O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4R)-4-[(3R,5R,6Z,7S,8S,9S,10R,13R,14S,17R)-6-ethylidene-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,8-Dibromo-6-(2-ethylhexyl)-[1,2,5]thiadiazolo[3,4f]benzotriazole](/img/structure/B1436851.png)
![N-[[3-[5-Methyl-4-[4-[[(1-oxopropyl)amino]sulfonyl]phenyl]-3-isoxazolyl]phenyl]sulfonyl]-propanamide](/img/structure/B1436852.png)
![N-(2-methoxyethyl)-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide](/img/structure/B1436855.png)
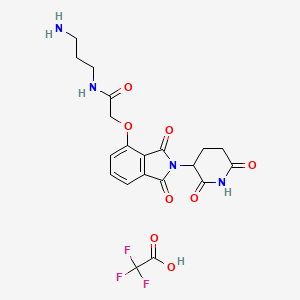
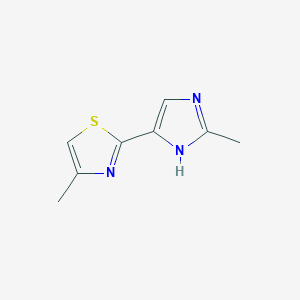
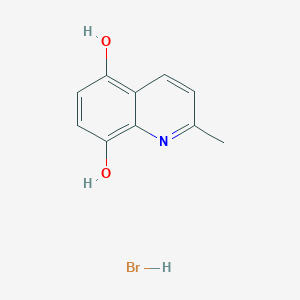
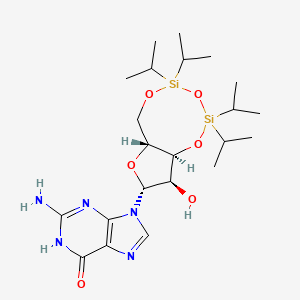
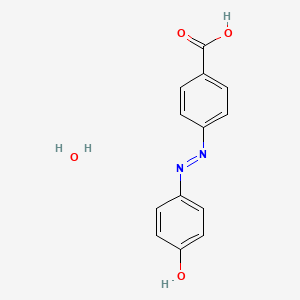
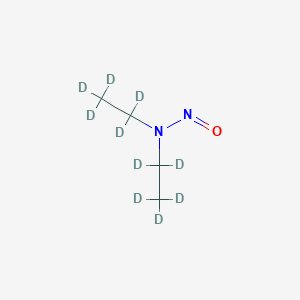
![N-cyclopropyl-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide](/img/structure/B1436863.png)
